molecular formula C17H22N2O4S B10941196 N~1~-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide

N~1~-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide

Cat. No.: B10941196
M. Wt: 350.4 g/mol
InChI Key: NRVBDDIEZWFDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide is a compound that features an adamantyl group attached to a benzenesulfonamide structure The adamantyl group is known for its bulky and rigid structure, which can influence the compound’s physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide typically involves the reaction of 1-adamantylmethylamine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide is unique due to the presence of both the adamantyl and nitro groups, which confer distinct chemical and biological properties. The combination of these groups makes it a versatile compound for various applications, distinguishing it from other adamantyl-containing compounds .

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C17H22N2O4S/c20-19(21)15-1-3-16(4-2-15)24(22,23)18-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,18H,5-11H2

InChI Key

NRVBDDIEZWFDSP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.